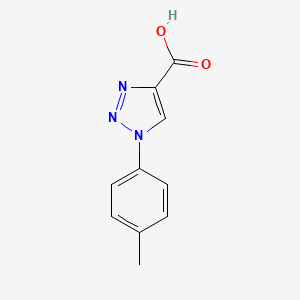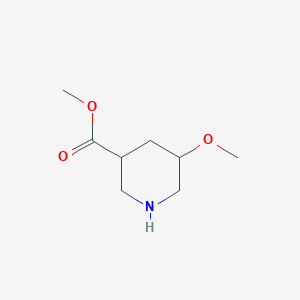
Methyl 5-methoxypiperidine-3-carboxylate
Descripción general
Descripción
“Methyl 5-methoxypiperidine-3-carboxylate” is a chemical compound with the molecular formula C8H15NO3 .
Synthesis Analysis
While specific synthesis methods for “Methyl 5-methoxypiperidine-3-carboxylate” were not found, a related compound, “Methyl (3)5- (N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates”, was synthesized as novel heterocyclic amino acids . The synthesis involved conversion of piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids to the corresponding β-keto esters, which were then treated with N, N-dimethylformamide dimethyl acetal .Aplicaciones Científicas De Investigación
Chemical Synthesis
Methyl 5-methoxypiperidine-3-carboxylate serves as an intermediate in the synthesis of complex molecules. For instance, it has been used in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound relevant for dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonism. This synthesis showcases the compound's utility in creating pharmacologically active agents with potential applications in neuroscience and pharmacotherapy (Hirokawa, Horikawa, & Kato, 2000). Moreover, another study demonstrated the practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine, underlining the chemical's role in facilitating the production of key intermediates used in further synthetic processes (Horikawa, Hirokawa, & Kato, 2001).
Radiolabeling and Biodistribution Studies
Methyl 5-methoxypiperidine-3-carboxylate derivatives have been explored for their potential in neuroprotective drug development. One study focused on the radiolabeling and biodistribution of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound developed as a potential neuroprotective drug. This research highlights the compound's ability to cross the blood-brain barrier and accumulate in cortical brain areas, making it a candidate for studying neurological disorders using positron emission tomography (PET) imaging techniques (Yu et al., 2003).
Antimicrobial Activity
Derivatives of methyl 5-methoxypiperidine-3-carboxylate have been synthesized and tested for antimicrobial activity. A study synthesized halogen and aminoalkyl derivatives and tested them against a selection of Gram-positive cocci, Gram-negative rods, and yeasts, demonstrating the compound's potential as a scaffold for developing new antimicrobial agents (Krawiecka et al., 2012).
Spectroscopic and Computational Studies
Spectroscopic and computational studies have been conducted on methyl 5-methoxypiperidine-3-carboxylate derivatives to understand their electronic nature and reactivity. For example, methyl 5-methoxy-1H-indole-2-carboxylate was characterized using various spectroscopic techniques, and computational methods provided insights into its electronic structure and non-linear optical properties, highlighting its potential as a precursor to biologically active molecules (Almutairi et al., 2017).
Direcciones Futuras
While specific future directions for “Methyl 5-methoxypiperidine-3-carboxylate” were not found, there are several areas of future research in the broader field of DNA methylation. These include characterizing the human genetic basis of DNA methylation variation, exploring biological mechanisms that underlie complex human phenotypes, and identifying novel cancer DNA methylation biomarkers .
Propiedades
IUPAC Name |
methyl 5-methoxypiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-7-3-6(4-9-5-7)8(10)12-2/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBNOXOFPXLREH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CNC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736246 | |
| Record name | Methyl 5-methoxypiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxypiperidine-3-carboxylate | |
CAS RN |
113826-40-7 | |
| Record name | Methyl 5-methoxypiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B3083158.png)

![4-[3-(4-piperidinyl)-1H-pyrazol-4-yl]phenyl 3-(trifluoromethyl)benzyl ether](/img/structure/B3083172.png)
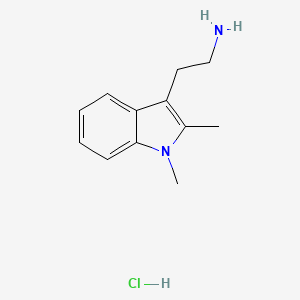

![N-[3-(2-Amino-4-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3083207.png)

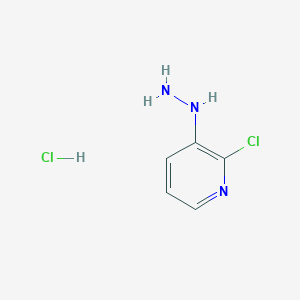
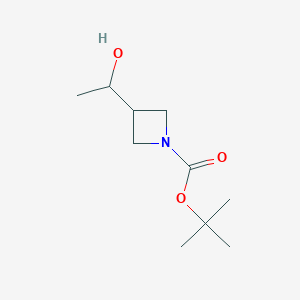
![4-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B3083242.png)


